molecular formula C10H5BrF3N3O B1384213 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol CAS No. 338757-54-3

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Cat. No. B1384213
M. Wt: 320.07 g/mol
InChI Key: JUCVUSOJYXQXFD-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol (5-Br-2-Pyr-6-Tfm-4-Pyr) is a synthetic compound that has been studied for a variety of applications in scientific research. It is a trifluoromethylated pyrimidinol derivative that has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. In addition, 5-Br-2-Pyr-6-Tfm-4-Pyr has been used in a variety of laboratory experiments as a useful reagent for the synthesis of various compounds.

Scientific Research Applications

Spectroscopic and Optical Studies

  • 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its geometric structure was explored using density functional theory (DFT), highlighting its potential in spectroscopic and structural analysis (Vural & Kara, 2017).

Molecular Structure Analysis

  • The molecular structure of derivatives of pyrimidinones, closely related to 5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol, has been determined using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This underscores the chemical's importance in structural analysis and elucidation (Martins et al., 1998).

Synthesis of Polyheterocyclic Ring Systems

  • The compound has been used as a precursor for constructing new polyheterocyclic ring systems, highlighting its role in the synthesis of complex organic molecules. This research demonstrates its versatility in organic synthesis and the potential for creating new compounds (Abdel‐Latif et al., 2019).

Vibrational and Electronic Absorption Characteristics

  • The monohydrate organic salt of a similar compound has been synthesized, offering insights into its vibrational modes and electronic absorption characteristics. Such studies are essential for understanding the photophysical properties of these compounds (Faizan et al., 2019).

properties

IUPAC Name

5-bromo-2-pyridin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N3O/c11-6-7(10(12,13)14)16-8(17-9(6)18)5-3-1-2-4-15-5/h1-4H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCVUSOJYXQXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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